trans-Zeatin glucoside

描述

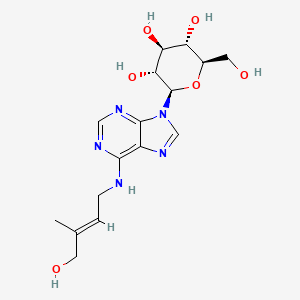

trans-Zeatin glucoside: is a type of cytokinin, a class of plant hormones that play a crucial role in regulating cell division, growth, and development in plants. It is a glucoside derivative of trans-zeatin, which is one of the most active cytokinins. This compound is known for its role in delaying senescence, promoting shoot regeneration, and influencing various physiological processes in plants .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-Zeatin glucoside typically involves the glucosylation of trans-zeatin. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glucosyltransferases, which catalyze the transfer of glucose from a donor molecule to trans-zeatin. Chemical synthesis may involve the use of activated glucose derivatives under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms or plants that overexpress specific glucosyltransferases. These methods can enhance the yield and efficiency of this compound production .

化学反应分析

Key Enzymatic Features:

-

Substrate Specificity : Maize cisZOG1 and cisZOG2 enzymes show specificity for cis-zeatin but can weakly glucosylate trans-zeatin at higher enzyme concentrations .

-

Kinetic Parameters :

-

Inhibition : Competitive inhibition occurs with structurally similar cytokinins (e.g., N⁶-isopentenyladenine, kinetin) and thidiazuron, a phenylurea cytokinin .

Hydrolysis by β-Glucosidases

The O-glucosidic bond in trans-zeatin glucoside is cleaved by β-glucosidases, releasing bioactive trans-zeatin. This reaction is critical for reactivating stored cytokinins during stress or developmental transitions.

Experimental Evidence:

-

β-Glucosidase Treatment : Incubation of tZ9G with β-glucosidase (pH 5.0, 37°C) regenerates free trans-zeatin, confirmed via HPLC and LC-MS .

-

Biological Relevance :

Enzymatic Interconversion with Other Cytokinin Forms

This compound participates in a metabolic network involving:

-

Oxidation : Cytokinin oxidases degrade tZ9G’s unsaturated side chain, producing adenine derivatives .

-

Ribosylation : Conversion to trans-zeatin riboside-O-glucoside via ribosyltransferases .

Stability and Reactivity

-

Chemical Stability :

-

Thermal Degradation : Decomposes at >150°C, forming adenine and glucose derivatives .

Biological Implications of Reactions

-

Storage and Mobilization :

-

Transport : O-Glucosides are phloem-mobile, facilitating long-distance cytokinin signaling .

Comparative Activity of this compound vs. Other Forms

| Property | tZ9G | tZ (Free Base) | cis-Zeatin Glucoside |

|---|---|---|---|

| Bioactivity in Senescence Assay | High | High | Low |

| Root Growth Inhibition | None | Strong | Not tested |

| Stability in vivo | High | Low | Moderate |

科学研究应用

Cytokinin Activity

Recent studies have revealed that trans-Zeatin glucosides exhibit significant biological activity in plants. For instance, research demonstrated that the application of trans-Zeatin-N-glucosides (tZNGs) to Arabidopsis resulted in cytokinin responses comparable to those induced by active cytokinin bases like trans-zeatin. This suggests that tZNGs may play a role in regulating growth and development processes such as shoot regeneration and senescence .

Key Findings :

- Shoot Regeneration : tZNGs can modestly influence shoot regeneration, indicating their potential in tissue culture applications.

- Senescence Delay : Both trans-Zeatin-7-glucoside and trans-Zeatin-9-glucoside were shown to delay leaf senescence effectively .

Transcriptional Regulation

The mechanism through which trans-Zeatin glucosides exert their effects involves distinct transcriptional and proteomic regulatory targets. RNA sequencing studies indicated that treatments with tZNGs led to unique patterns of gene expression, with minimal overlap when compared to treatments with active cytokinin bases. This suggests that tZNGs may regulate specific pathways independent of traditional cytokinin signaling .

O-Glucosylation

O-glucosylation is a critical metabolic pathway for cytokinins, including trans-zeatin. This process serves to modulate the activity and stability of cytokinins within plant tissues. Enzymatic studies have shown that O-glucosylation can affect the bioavailability of zeatin derivatives, influencing their physiological roles .

Agricultural Applications

The unique properties of trans-Zeatin glucoside make it a promising candidate for agricultural applications:

- Enhancing Crop Yield : By manipulating the levels of trans-Zeatin glucosides in crops, it may be possible to enhance growth rates and improve yields.

- Stress Resistance : The ability of tZNGs to delay senescence could be harnessed to improve crop resilience against environmental stresses.

- Tissue Culture : The use of tZNGs in tissue culture could facilitate better regeneration protocols for various plant species.

Case Study 1: Arabidopsis thaliana

A study conducted on Arabidopsis thaliana demonstrated that exogenous application of tZNGs resulted in significant retention of chlorophyll during senescence assays, comparable to treatment with active cytokinin . This highlights the potential for using tZNGs in improving leaf longevity and photosynthetic efficiency.

| Treatment | Chlorophyll Retention (%) |

|---|---|

| Control | 30 |

| tZ | 80 |

| tZ7G | 75 |

| tZ9G | 72 |

Case Study 2: Solanum lycopersicum

Research on tomatoes indicated that manipulating cytokinin levels through the application of trans-Zeatin glucosides can lead to improved fruit set and quality. The study found that plants treated with tZNGs exhibited enhanced growth characteristics compared to untreated controls .

作用机制

trans-Zeatin glucoside exerts its effects by interacting with cytokinin receptors in plant cells. These receptors are part of a signaling pathway that regulates various physiological processes. Upon binding to the receptor, this compound activates a cascade of molecular events that lead to changes in gene expression and cellular responses. The specific molecular targets and pathways involved include the activation of cytokinin response regulators and the modulation of gene expression related to cell division and growth .

相似化合物的比较

cis-Zeatin glucoside: Another isomer of zeatin glucoside, which has a different spatial arrangement of atoms.

Dihydrozeatin glucoside: A hydrogenated form of zeatin glucoside with different biological activity.

Isopentenyladenine glucoside: A glucoside derivative of another cytokinin, isopentenyladenine.

Uniqueness: trans-Zeatin glucoside is unique due to its high biological activity and its ability to delay senescence and promote shoot regeneration more effectively than its isomers and other cytokinin glucosides. Its specific interaction with cytokinin receptors and the resulting molecular responses make it a valuable compound in both research and agricultural applications .

生物活性

Trans-Zeatin glucosides, specifically trans-Zeatin-7-glucoside (tZ7G) and trans-Zeatin-9-glucoside (tZ9G), are derivatives of the cytokinin trans-zeatin (tZ), a plant hormone that plays a crucial role in various physiological processes. While traditionally considered inactive due to their glucosylation, recent studies have demonstrated that these compounds exhibit significant biological activity, influencing plant growth and development.

Chemical Structure and Metabolism

Trans-zeatin is a type of cytokinin characterized by its isoprenoid side chain. The glucosylation process involves the attachment of glucose molecules to the nitrogen atoms of zeatin, resulting in tZ7G and tZ9G. This modification is catalyzed by specific enzymes known as O-glucosyltransferases. The metabolic pathways of these compounds are complex, involving both synthesis and degradation processes that influence their biological roles.

Cytokinin Activity

Research has shown that tZ7G and tZ9G can mimic the effects of active cytokinins in certain biological assays. For instance, both glucosides have been observed to delay senescence in detached leaves, retaining chlorophyll levels comparable to those treated with active tZ. This effect was noted across various concentrations, indicating a dose-dependent response .

| Compound | Chlorophyll Retention | Effect on Senescence |

|---|---|---|

| tZ | High | Significant delay |

| tZ7G | Moderate | Delay observed |

| tZ9G | Moderate | Delay observed |

Influence on Shoot Regeneration

In shoot regeneration assays using Arabidopsis hypocotyls, tZ7G and tZ9G showed mild promotion of shoot initiation, although their effects were not as pronounced as those of the free base tZ. This suggests that while these glucosides have some regulatory activity, they do not fully replicate the effects of the unmodified cytokinin .

Transcriptomic and Proteomic Responses

Transcriptomic analyses revealed that treatment with tZ7G and tZ9G resulted in distinct changes in gene expression compared to tZ treatment. Each compound affected different sets of genes, indicating that they may operate through unique signaling pathways or mechanisms . Proteomic studies also supported this finding, showing varying impacts on protein abundance related to amino acid metabolism and chloroplast biogenesis .

Study 1: Chlorophyll Retention Assay

In a controlled experiment, cotyledons from 12-day-old Arabidopsis seedlings were treated with varying concentrations of tZ, tZ7G, and tZ9G. Results indicated that both glucosides retained chlorophyll effectively at concentrations as low as 1 nM, demonstrating their potential as growth regulators under specific conditions .

Study 2: Root Growth Inhibition

Contrarily, it was found that trans-Zeatin glucosides did not inhibit root growth in Arabidopsis seedlings. This highlights a critical distinction between the effects of glucosylated forms compared to their unmodified counterparts, suggesting a selective action mechanism where certain physiological processes are influenced while others are not .

属性

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)21(7-20-10)16-13(26)12(25)11(24)9(5-23)27-16/h2,6-7,9,11-13,16,22-26H,3-5H2,1H3,(H,17,18,19)/b8-2+/t9-,11-,12+,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRAJOITMBSQSE-HNVSNYHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346518 | |

| Record name | trans-Zeatin glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51255-96-0 | |

| Record name | trans-Zeatin glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does silencing the TaCKX1 gene in wheat affect trans-zeatin glucoside levels and what impact does this have on the plant?

A1: Silencing the TaCKX1 gene in wheat leads to an increase in the levels of this compound in developing wheat spikes. [] This increase in this compound, along with other hormonal changes, contributes to a higher grain yield phenotype. The plants exhibit a greater number of spikes and grains, although individual grain weight is slightly reduced. [] Interestingly, this increase in this compound is linked to the upregulation of the TaCKX2.1 gene, which might seem counterintuitive as CKX genes typically reduce cytokinin levels. This complex interplay highlights the intricate regulatory network governing plant hormone activity and its impact on development. []

Q2: Beyond wheat, are there other examples of how this compound levels are influenced by environmental factors?

A2: While the provided research focuses on the genetic regulation of this compound, a study on Crithmum maritimum (rock samphire) shows that environmental stress can also influence its levels. When irrigated with reverse osmosis brine, a saline solution, Crithmum maritimum plants showed increased concentrations of this compound. [] This suggests a potential role of this compound in the plant's response to salt stress.

Q3: The research mentions a screening method for glycosyltransferases using this compound. Can you elaborate on this?

A3: Researchers used this compound as one of the acceptor molecules in a high-throughput screening method to identify novel glycosyltransferase activity. [] This method employs a "green-amber-red" virtual microarray to quickly assess the presence of glycosylated products, indicating enzymatic activity. This approach helps identify enzymes capable of transferring sugar moieties to specific substrates, like this compound, which can be valuable for synthesizing glycoconjugates. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。